molecular formula C11H7FN2S B6257589 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile CAS No. 1016757-34-8

2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile

Cat. No.: B6257589
CAS No.: 1016757-34-8
M. Wt: 218.25 g/mol
InChI Key: JRHONXLZYUYQPL-UHFFFAOYSA-N
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Description

The compound “2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile” is a chemical compound that contains a thiazole ring. Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains a fluorophenyl group and an acetonitrile group .

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the particular biological activity exhibited by this compound.

Mode of Action

Thiazole derivatives generally interact with their targets by forming covalent bonds, hydrogen bonds, or hydrophobic interactions . The specific mode of action would depend on the compound’s structure and the nature of its target.

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways depending on their biological activity . For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins or enzymes, thereby affecting the corresponding biochemical pathways .

Pharmacokinetics

It is known that 4-fluorophenylacetonitrile, a related compound, undergoes biotransformation to 4-fluorophenylacetic acid by marine fungi, aspergillus sydowii ce19 . This suggests that 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile might also undergo biotransformation in certain organisms.

Result of Action

Thiazole derivatives have been found to exhibit various biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects would depend on the compound’s mode of action and the nature of its target.

Action Environment

For instance, the compound has a storage temperature of 28 C , suggesting that it might be sensitive to temperature changes.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile involves the reaction of 2-bromoacetophenone with 2-amino-5-fluorothiazole followed by the reaction of the resulting intermediate with sodium cyanide.", "Starting Materials": [ "2-bromoacetophenone", "2-amino-5-fluorothiazole", "sodium cyanide" ], "Reaction": [ "Step 1: 2-bromoacetophenone is reacted with 2-amino-5-fluorothiazole in the presence of a base such as potassium carbonate in DMF to form the intermediate 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetophenone.", "Step 2: The intermediate is then reacted with sodium cyanide in the presence of a catalyst such as copper(I) iodide in DMF to form the final product, 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile." ] }

CAS No.

1016757-34-8

Molecular Formula

C11H7FN2S

Molecular Weight

218.25 g/mol

IUPAC Name

2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile

InChI

InChI=1S/C11H7FN2S/c12-9-4-2-1-3-8(9)10-7-15-11(14-10)5-6-13/h1-4,7H,5H2

InChI Key

JRHONXLZYUYQPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)CC#N)F

Purity

95

Origin of Product

United States

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